benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate
Description
Benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a fused pyrido-triazinone core, a sulfanyl (thioether) linkage, and a benzyl ester moiety. Its structure combines a bicyclic system (pyrido[1,2-a][1,3,5]triazin-4-one) with a sulfur atom bridging the triazine ring and an acetate ester group. This compound is of interest in medicinal and agrochemical research due to the triazine scaffold’s versatility in hydrogen bonding and π-stacking interactions, which are critical for biological activity .
Properties
IUPAC Name |
benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-7-8-20-14(9-12)18-16(19-17(20)22)24-11-15(21)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKSYJEPSBYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrido[1,2-a][1,3,5]triazine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrido[1,2-a][1,3,5]triazine core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazine Derivatives
The compound’s uniqueness lies in its fused pyrido-triazinone core and sulfanyl-acetate ester architecture. Below is a comparative analysis with structurally related triazine-based compounds, focusing on key structural features, applications, and physicochemical properties.
Table 1: Comparison of Triazine Derivatives
Key Comparative Insights:
Core Structure Diversity: The target compound’s fused pyrido-triazinone core distinguishes it from simpler 1,3,5-triazine derivatives. The fused system likely alters electronic properties (e.g., increased aromaticity) and steric bulk, which could influence binding to biological targets compared to planar 1,3,5-triazines .
Sulfur Linkage :
- Unlike sulfonylurea bridges in herbicides (e.g., metsulfuron-methyl), the sulfanyl (thioether) group in the target compound is less polar and more hydrolytically stable. This may reduce reactivity as a leaving group, limiting its utility as a proherbicide but enhancing stability in biological systems .
However, this could reduce water solubility, limiting agricultural applications .
Biological Activity: Sulfonylurea-containing triazines (e.g., triflusulfuron-methyl) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s mechanism remains speculative but may involve kinase or protease inhibition due to its rigid, fused core .
Research Findings and Limitations
- Synthetic Challenges: The pyrido-triazinone scaffold requires multi-step synthesis, increasing complexity compared to monosubstituted triazines.
- Biological Data Gaps: No direct activity data for the target compound is available in the provided evidence. Hypothetical applications are inferred from structural analogs.
- Stability Studies : Thioether linkages are generally resistant to hydrolysis, suggesting longer environmental persistence than sulfonylureas, which degrade via cleavage of the urea bridge .
Biological Activity
Benzyl 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-triazine structure linked to a benzyl acetate moiety, which is characterized by the following molecular formula:
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 344.36 g/mol
This unique structure positions it as a candidate for various chemical and biological applications, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazine have been shown to possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Promising |
| This compound | Escherichia coli | Promising |
These findings suggest that the compound may possess similar therapeutic potentials as other known antimicrobial agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfanyl group contributes to its reactivity and interaction with biological targets. The presence of the pyrido-triazine core may also play a critical role in modulating biological activity.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound. Notably:
- Synthesis Study : A study demonstrated the synthesis of various triazine derivatives using conventional methods and microwave irradiation. The synthesized compounds exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria .
- Pharmacological Evaluation : Another research effort focused on evaluating the anti-inflammatory and anti-anxiety potential of triazine derivatives. The results indicated that certain derivatives showed significant pharmacological effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
